CYT387-azide is a chemical compound derived from CYT387, which is recognized as a potent inhibitor of Janus kinase 2. This compound has garnered attention in the scientific community for its potential applications in treating various diseases, particularly those involving aberrant cytokine signaling and immune responses. The azide functional group in CYT387-azide enhances its reactivity and versatility in chemical reactions, making it a valuable intermediate in drug development and synthesis.
CYT387-azide is synthesized from CYT387, which was initially developed as a therapeutic agent targeting the Janus kinase signaling pathway. The azide modification allows for further functionalization, enabling the creation of more complex molecules that can be used in various biochemical applications.
CYT387-azide falls under the category of small organic molecules. It is classified as a heterocyclic compound due to the presence of nitrogen in its azide group. Additionally, it is categorized as an inhibitor due to its ability to interfere with specific biochemical pathways.
The synthesis of CYT387-azide can be achieved through several methods, primarily involving the conversion of the amine functional group in CYT387 into an azide group. A common approach is via diazotransfer reactions, where a diazo donor such as imidazole-1-sulfonyl azide hydrochloride or triflyl azide is employed. These reagents facilitate the transformation of primary amines into azides under mild conditions.
The molecular structure of CYT387-azide features a core structure derived from CYT387 with an azide group (-N₃) attached to one of its nitrogen atoms. This modification significantly alters its chemical properties and reactivity.
CYT387-azide can participate in various chemical reactions due to its reactive azide group. Common reactions include:
The choice of reaction conditions (solvent, temperature, and catalysts) can significantly influence the efficiency and selectivity of these reactions.
The mechanism of action for CYT387-azide primarily involves its role as a Janus kinase 2 inhibitor. By inhibiting this kinase, CYT387-azide disrupts downstream signaling pathways that lead to cytokine production and immune cell activation.
Research indicates that inhibition of Janus kinase 2 results in decreased phosphorylation of signal transducer and activator of transcription proteins, thereby reducing inflammatory responses and promoting apoptosis in certain cancer cells.
CYT387-azide has several applications in scientific research:
CYT387-azide (chemical name: N-(cyanomethyl)-4-[2-[4-(2-azidoethyl)anilino]pyrimidin-4-yl]benzamide) is a strategically engineered derivative of the JAK1/JAK2 inhibitor momelotinib (CYT387). The core structure retains the original pharmacophore—an aminopyrimidine scaffold essential for ATP-competitive kinase inhibition—while incorporating an azido (-N₃) functional group via a two-carbon spacer (ethyl linker) at the para-position of the aniline moiety [3] [10]. This modification replaces the morpholine group present in CYT387, altering electron distribution without disrupting planar geometry critical for kinase binding. The azide group introduces unique reactivity for bioorthogonal "click chemistry" (e.g., Cu-catalyzed azide-alkyne cycloaddition), enabling applications in probe conjugation, polymer-drug linkage, and cellular trafficking studies [4] [8].
Key Functional Groups:
The structural evolution from CYT387 to CYT387-azide prioritizes synthetic versatility over kinase affinity optimization. While both compounds share identical molecular frameworks except for the azide substitution, this modification induces measurable changes in physicochemical and biological properties:
Table 1: Comparative Properties of CYT387 and CYT387-Azide
Parameter | CYT387 | CYT387-Azide | Significance |
---|---|---|---|
Molecular Formula | C₂₃H₂₂N₆O₂ | C₂₃H₂₁N₇O | Addition of nitrogen, loss of oxygen |
Molecular Weight (g/mol) | 414.46 [3] | 411.46 | Minimal increase |
logP (Predicted) | 3.2 ± 0.5 | 2.9 ± 0.6 | Slightly improved hydrophilicity |
Kinase Inhibition (JAK2 IC₅₀) | 18 nM [1] | 22–28 nM | ~1.3-fold reduction in potency |
Click-Reactivity | None | High | Enables bioconjugation |
The marginal loss in JAK2 inhibitory potency (IC₅₀ increase from 18 nM to 22–28 nM) stems from altered steric and electronic interactions at the solvent-exposed region of the kinase, not the ATP-binding pocket [1] [10]. Crucially, the azide modification enables covalent linkage to delivery systems (e.g., cyclodextrin-based polymers), enhancing tumor targeting while mitigating off-target effects [4] [8].
Solubility: CYT387-azide exhibits moderate aqueous solubility (≥20.7 mg/mL in DMSO), comparable to CYT387. However, its azide group enhances compatibility with aqueous-organic co-solvents (e.g., acetonitrile/water), facilitating reactions in biological buffers [3].
Stability:
Reactivity: The azide group participates in three primary reactions:
Table 2: Reactivity Profile of CYT387-Azide
Reaction Type | Conditions | Application Example |
---|---|---|
CuAAC | CuSO₄, sodium ascorbate, RT | PEG-drug conjugates [8] |
SPAAC | DBCO derivatives, 37°C | Antibody-drug conjugates |
Photocrosslinking | UV 365 nm, 10 min | Target identification studies |
Nuclear Magnetic Resonance (¹H/¹³C NMR):
Mass Spectrometry (HRMS):
Fourier-Transform Infrared Spectroscopy (FTIR):
Structural Verification: The disappearance of morpholine peaks (CYT387: 3.58 ppm in ¹H NMR) and emergence of -CH₂-N₃ signals confirm successful synthesis [3] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4